2,3,5,5-Tetramethylhexanol

Volatility Thermal processing Distillation behavior

2,3,5,5-Tetramethylhexanol (CAS 85099-32-7) is a highly branched, saturated C10 primary alcohol with the molecular formula C10H22O and a molecular weight of 158.28 g/mol. Its structure features a six-carbon backbone bearing four methyl substituents at positions 2, 3, 5, and 5, with the hydroxyl group located at the terminal C1 carbon.

Molecular Formula C10H22O
Molecular Weight 158.28 g/mol
CAS No. 85099-32-7
Cat. No. B1660885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,5-Tetramethylhexanol
CAS85099-32-7
Molecular FormulaC10H22O
Molecular Weight158.28 g/mol
Structural Identifiers
SMILESCC(CC(C)(C)C)C(C)CO
InChIInChI=1S/C10H22O/c1-8(9(2)7-11)6-10(3,4)5/h8-9,11H,6-7H2,1-5H3
InChIKeyBCTJQQUHPWYVBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5,5-Tetramethylhexanol (CAS 85099-32-7): Physicochemical Baseline and Procurement Context


2,3,5,5-Tetramethylhexanol (CAS 85099-32-7) is a highly branched, saturated C10 primary alcohol with the molecular formula C10H22O and a molecular weight of 158.28 g/mol . Its structure features a six-carbon backbone bearing four methyl substituents at positions 2, 3, 5, and 5, with the hydroxyl group located at the terminal C1 carbon . This densely substituted, sterically congested architecture distinguishes it from commercially prevalent C10 branched alcohols such as 2-propylheptanol and isodecyl alcohol, imparting a unique profile of volatility, hydrophobicity, and reactivity that is not achievable with less branched or differently substituted isomers . The compound is typically supplied as a colorless liquid with a mild odor, soluble in organic solvents but exhibiting limited water solubility consistent with its calculated logP of approximately 3.33 .

Why 2,3,5,5-Tetramethylhexanol Cannot Be Replaced by Generic C10 Branched Alcohols


The C10 branched alcohol landscape is populated by numerous isomers and commercial mixtures, yet the precise methylation pattern of 2,3,5,5-tetramethylhexanol produces physicochemical property shifts that are consequential in application performance . Substituting 2-propylheptanol (boiling point ~217 °C) for 2,3,5,5-tetramethylhexanol (boiling point ~188 °C) introduces a volatility mismatch of approximately 29 °C, which can alter drying rates, flash-off behavior, and thermal processing windows . Similarly, positional isomers such as 2,2,5,5-tetramethylhexanol or 2,3,5,5-tetramethyl-3-hexanol exhibit different flash points, hydroxyl reactivity (primary vs. tertiary), and hydrophobicity due to altered spatial orientation of the methyl groups and hydroxyl position, making them non-interchangeable in reactions where esterification rate, steric accessibility, or surfactant hydrophilic-lipophilic balance (HLB) tuning is critical . The quantitative evidence below establishes exactly where these differences lie.

Comparator-Driven Quantitative Evidence for 2,3,5,5-Tetramethylhexanol Selection


Boiling Point: Volatility Differentiation from 2-Propylheptanol and Positional Isomers

2,3,5,5-Tetramethylhexanol exhibits a predicted boiling point of 187.9 ± 8.0 °C at 760 mmHg, which is approximately 29.6 °C lower than the widely used commercial C10 branched alcohol 2-propylheptanol (217.5 ± 0.0 °C) [REFS-1, REFS-2]. Compared to its positional isomer 2,3,5,5-tetramethyl-3-hexanol, which boils at 176.6 ± 8.0 °C, the target compound is approximately 11.3 °C higher boiling, attributable to the primary (1°) versus tertiary (3°) alcohol structural difference and the associated hydrogen bonding capacity .

Volatility Thermal processing Distillation behavior

Flash Point: Safety and Transport Classification Differentiation from Closest Analogs

The predicted flash point of 2,3,5,5-tetramethylhexanol is 72.0 ± 8.6 °C, placing it above the 60.5 °C threshold that separates flammable liquids (GHS Category 3) from combustible liquids in several regulatory frameworks . By comparison, 2,3,5,5-tetramethyl-3-hexanol exhibits a flash point of 64.4 ± 8.6 °C, which is 7.6 °C lower, while 2-propylheptanol's flash point of 87.1 ± 6.5 °C is 15.1 °C higher [REFS-2, REFS-3].

Flash point Flammability Transport safety Regulatory classification

Octanol-Water Partition Coefficient (LogP): Hydrophobicity Tuning Among C10 Alcohols

The ACD/LogP of 2,3,5,5-tetramethylhexanol is 3.33, positioning it between 2,3,5,5-tetramethyl-3-hexanol (LogP = 3.15) and 2-propylheptanol (LogP = 3.88) [REFS-1, REFS-2, REFS-3]. This LogP difference of +0.18 versus the 3-hexanol isomer and –0.55 versus 2-propylheptanol reflects the impact of hydroxyl position (primary vs. tertiary) and overall chain branching architecture on hydrophobicity.

Hydrophobicity LogP Surfactant design Partitioning

Hydroxyl Reactivity: Primary Alcohol Advantage Over Tertiary Isomer for Esterification and Derivatization

2,3,5,5-Tetramethylhexanol is a primary alcohol (1-hexanol derivative), whereas 2,3,5,5-tetramethyl-3-hexanol (CAS 5396-09-8) is a tertiary alcohol . Primary alcohols generally undergo esterification and ethoxylation at rates 10² to 10⁴ times faster than sterically hindered tertiary alcohols under comparable conditions, a well-established structure-reactivity relationship in physical organic chemistry [1]. Although no direct kinetic study was located for this specific compound pair, the class-level inference is that the primary hydroxyl of 2,3,5,5-tetramethylhexanol provides substantially greater synthetic accessibility for downstream derivatization into ester plasticizers, surfactant ethoxylates, and sulfate esters compared to its tertiary alcohol positional isomer.

Esterification Reactivity Plasticizer synthesis Surfactant ethoxylation

Structural Determinant for Fragrance Substantivity: Hydroxyl vs. Aldehyde Functional Group Comparison

The aldehyde analog, 2,3,5,5-tetramethylhexanal (CAS 68391-29-7), is a known fragrance ingredient characterized as an aldehydic note with high odor strength (recommended evaluation at 10% solution or less) and a substantivity of 168 hours at 100% concentration on blotter [1]. The corresponding alcohol, 2,3,5,5-tetramethylhexanol, provides a distinct olfactory profile—described as a mild, less aggressive note—stemming from the reduction of the aldehyde carbonyl to a primary alcohol . While direct comparative odor detection threshold or vapor pressure headspace data were not located, the alcohol offers lower volatility (predicted vapor pressure 0.2 mmHg vs. 0.5 mmHg for the aldehyde at 25 °C) and a different tenacity profile, making it suitable as a blender or fixative modifier where the aldehydic character of the parent compound is too dominant .

Fragrance Substantivity Odor Perfumery

Evidence-Backed Application Scenarios for 2,3,5,5-Tetramethylhexanol


Specialty Plasticizer Ester Synthesis Requiring Defined Volatility

When designing ester plasticizers for polyvinyl chloride (PVC) or other polymers, the alcohol's boiling point of ~188 °C provides a processing window ~30 °C lower than esters derived from 2-propylheptanol (alcohol bp ~218 °C), enabling lower-temperature esterification and potentially reducing thermal degradation of acid-labile co-reactants . The primary hydroxyl ensures efficient esterification kinetics compared to tertiary alcohol isomers, while the branched architecture confers plasticizer esters with favorable low-temperature flexibility relative to linear alcohol-derived counterparts . The compound has been referenced in patents as a useful alcohol feedstock for plasticizer ester production [1].

Nonionic Surfactant Building Block with Tunable Hydrophobicity

The LogP of 3.33 and primary alcohol functionality make 2,3,5,5-tetramethylhexanol a candidate hydrophobe for ethoxylation to yield nonionic surfactants with a hydrophilic-lipophilic balance (HLB) intermediate between those derived from 2-propylheptanol (higher LogP, more hydrophobic) and 2,3,5,5-tetramethyl-3-hexanol (lower LogP, less hydrophobic) . The branching density enhances wetting and reduces the tendency to form gel phases compared to linear alcohol ethoxylates of similar carbon number, while the primary hydroxyl ensures rapid and complete alkoxylation without the kinetic penalty associated with secondary or tertiary alcohols .

Fragrance Intermediate: Pro-Fragrance Ester Precursor

The established use of the aldehyde analog (2,3,5,5-tetramethylhexanal) as a high-substantivity fragrance ingredient (168 hours on blotter) indicates that esters of 2,3,5,5-tetramethylhexanol could function as pro-fragrances—hydrolytically or enzymatically cleavable precursors that release the alcohol or further oxidized aldehyde over time . The alcohol's lower vapor pressure (0.2 mmHg vs. 0.5 mmHg for the aldehyde) provides a different volatility profile, allowing controlled release formulations . Patent literature from major fragrance houses (International Flavors & Fragrances, Firmenich) has explored related tetramethyl-substituted hexanol derivatives as organoleptic compounds [1].

Organic Synthesis Intermediate Leveraging Steric Effects

The sterically congested environment around the C2 and C3 positions of 2,3,5,5-tetramethylhexanol provides an architecture useful for studying steric effects in nucleophilic substitution and elimination reactions, or as a bulky chiral auxiliary precursor when resolved into enantiomers . The compound's primary alcohol permits straightforward functionalization (oxidation to the aldehyde, esterification, tosylation) while the quaternary carbon at C5 and the adjacent methyl substituents constrain conformational flexibility, potentially enabling diastereoselective transformations at the C2–C3 positions .

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